molecular formula C19H14ClNO2S2 B12145596 (5Z)-3-(2-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12145596
M. Wt: 387.9 g/mol
InChI Key: WPTBZGJNDQTRHE-ATVHPVEESA-N
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Description

(5Z)-3-(2-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Introduction of Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be introduced via an etherification reaction using 4-hydroxybenzaldehyde and allyl bromide in the presence of a base like potassium carbonate.

    Condensation Reaction: The final step involves the condensation of the intermediate products to form the desired compound. This can be achieved by heating the intermediates in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

(5Z)-3-(2-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cancer cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways such as NF-κB or MAPK, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Similar in structure but lacks the thiazolidinone core.

    Thiazolidinediones: Share the thiazolidinone core but differ in the substituents attached.

Uniqueness

(5Z)-3-(2-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H14ClNO2S2

Molecular Weight

387.9 g/mol

IUPAC Name

(5Z)-3-(2-chlorophenyl)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14ClNO2S2/c1-2-11-23-14-9-7-13(8-10-14)12-17-18(22)21(19(24)25-17)16-6-4-3-5-15(16)20/h2-10,12H,1,11H2/b17-12-

InChI Key

WPTBZGJNDQTRHE-ATVHPVEESA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Cl

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Cl

Origin of Product

United States

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